The synthesis of 3-Iodo-N-(1-methylcyclopropyl)benzamide typically involves the iodination of a benzamide precursor. The general synthetic route can be outlined as follows:
The molecular structure of 3-Iodo-N-(1-methylcyclopropyl)benzamide can be described using its structural formula, which indicates the arrangement of atoms within the molecule:
InChI=1S/C11H12INO/c1-11(6-7-11)13-10(14)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3,(H,13,14)
3-Iodo-N-(1-methylcyclopropyl)benzamide can participate in various chemical reactions:
The mechanism of action for 3-Iodo-N-(1-methylcyclopropyl)benzamide largely depends on its biological target, which may include specific receptors or enzymes:
The physical and chemical properties of 3-Iodo-N-(1-methylcyclopropyl)benzamide are crucial for understanding its behavior in different environments:
3-Iodo-N-(1-methylcyclopropyl)benzamide has potential applications across various scientific fields:
CAS No.:
CAS No.: 99-18-3
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 12737-18-7
CAS No.: 4461-52-3